4-Bromo-2,6-difluoroaniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 2,6-dialkyl-4-bromoaniline has been reported, where compounds like 2,6-dimethyl-4-bromoaniline and 2,6-diisopropyl-4-bromoaniline were synthesized through the reaction of the respective anilines with liquid bromine under controlled conditions (Jin Zi-lin, 2009). Furthermore, palladium(0) catalyzed synthesis methods, such as Suzuki cross-coupling reactions, have been explored for synthesizing analogs of 4-bromo-2,6-difluoroaniline derivatives, highlighting the versatility and efficacy of modern synthetic methodologies (Komal Rizwan et al., 2021).
Molecular Structure Analysis
Studies on the molecular structure of related halogeno-aniline derivatives, such as N-formyl-4-bromo-2,6-difluoroaniline, reveal their ability to form infinite chains via hydrogen bonds in the crystalline state. These structures typically exhibit sheet-like arrangements facilitated by various intermolecular forces (G. Ferguson et al., 1998).
Scientific Research Applications
Application 1: Synthesis of Fluorogenic Derivatizing Reagent for the Determination of Aminothiols by HPLC
- Summary of the Application: 4-Bromo-2,6-difluoroaniline is used in the synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, a fluorogenic derivatizing reagent used for the determination of aminothiols by High-Performance Liquid Chromatography (HPLC) .
- Results or Outcomes: The use of this reagent improves the detection and quantification of aminothiols in HPLC, although specific quantitative data or statistical analyses are not provided .
Application 2: Synthesis of Materials for Solar Cells and OLEDs
- Summary of the Application: 4-Bromo-2,6-difluoroaniline is used in the synthesis of conjugated quasiplanar triarylamines, which are used as hole-transporting materials in perovskite solar cells and Organic Light Emitting Diodes (OLEDs) .
- Methods of Application: The synthesis of these materials involves a series of chemical reactions, including Pd-catalysed coupling reactions . The resulting materials are then incorporated into solar cells and OLEDs.
- Results or Outcomes: The use of these materials improves the performance of perovskite solar cells and OLEDs, although specific quantitative data or statistical analyses are not provided .
Application 3: Synthesis of Azo Dyes
- Summary of the Application: 4-Bromo-2,6-difluoroaniline is used in the synthesis of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure.
- Methods of Application: The synthesis of azo dyes typically involves a diazotization reaction, where an amine group is converted into a diazonium compound, followed by coupling with a phenol or aniline .
- Results or Outcomes: The resulting azo dyes have a wide range of colors and are used in various industries, including textiles, food, and cosmetics .
Application 4: Synthesis of Macromolecules for Solar Cells and OLEDs
- Summary of the Application: 4-Bromo-2,6-difluoroaniline is used in the synthesis of macromolecules for use in solar cells and Organic Light Emitting Diodes (OLEDs) .
- Methods of Application: The synthesis of these macromolecules involves nucleophilic aromatic substitution reactions . The resulting materials are then incorporated into solar cells and OLEDs.
- Results or Outcomes: The use of these materials improves the performance of solar cells and OLEDs .
Application 5: Synthesis of Azo Compounds
- Summary of the Application: 4-Bromo-2,6-difluoroaniline is used in the synthesis of conjugated azo compounds . Azo compounds contain a functional group with the formula R-N=N-R’, in which R and R’ can be either aryl or alkyl.
- Methods of Application: The synthesis of azo compounds typically involves a diazotization reaction, where an amine group is converted into a diazonium compound, followed by coupling with a phenol or aniline .
- Results or Outcomes: The resulting azo compounds have a wide range of colors and are used in various industries, including textiles, food, and cosmetics .
Application 6: Designing Macromolecules
- Summary of the Application: 4-Bromo-2,6-difluoroaniline is used in the design of macromolecules . The fluoro-substitutes adjust the energy level of the molecular orbitals while they can undergo nucleophilic aromatic substitution for designing macromolecules .
- Methods of Application: The synthesis of these macromolecules involves nucleophilic aromatic substitution reactions . The resulting materials are then incorporated into various applications.
- Results or Outcomes: The use of these materials improves the performance of various applications .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
Future Directions
properties
IUPAC Name |
4-bromo-2,6-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQSQUAVMNHOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346178 | |
Record name | 4-Bromo-2,6-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluoroaniline | |
CAS RN |
67567-26-4 | |
Record name | 4-Bromo-2,6-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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